molecular formula C9H17N3O5 B13122475 (S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid

(S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid

Cat. No.: B13122475
M. Wt: 247.25 g/mol
InChI Key: RXZOEFJDAUMUEZ-WDSKDSINSA-N
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Description

(S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of amino acids and is known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid typically involves multiple steps, starting from simpler amino acid derivatives. The process often includes:

    Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Coupling reactions: Amino acids are coupled using reagents like carbodiimides.

    Deprotection: Removal of protecting groups to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving:

    Continuous flow reactors: For efficient and consistent production.

    High-performance liquid chromatography (HPLC): For purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce amines.

Scientific Research Applications

(S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Plays a role in protein synthesis and enzyme function.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid exerts its effects involves:

    Molecular targets: Interacts with enzymes and receptors in biological systems.

    Pathways: Participates in metabolic pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-carboxypropanamido derivatives: Similar structure but different functional groups.

    Other amino acid derivatives: Such as (S)-2-Amino-4-carboxybutanoic acid.

Uniqueness

(S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid is unique due to its specific arrangement of amino and carboxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H17N3O5

Molecular Weight

247.25 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2S)-2-amino-3-carboxypropanoyl]amino]pentanoic acid

InChI

InChI=1S/C9H17N3O5/c10-5(9(16)17)2-1-3-12-8(15)6(11)4-7(13)14/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17)/t5-,6-/m0/s1

InChI Key

RXZOEFJDAUMUEZ-WDSKDSINSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNC(=O)[C@H](CC(=O)O)N

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)C(CC(=O)O)N

Origin of Product

United States

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